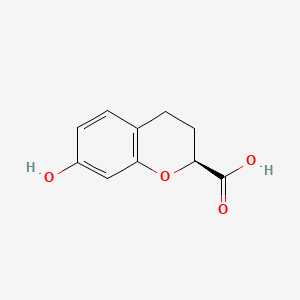

(S)-7-Hydroxychroman-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-7-Hydroxychroman-2-carboxylic acid is a chiral compound belonging to the class of chroman derivatives Chromans are known for their diverse biological activities and are often found in natural products

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Hydroxychroman-2-carboxylic acid typically involves the use of chiral catalysts or starting materials to ensure the production of the desired enantiomer. One common method is the asymmetric synthesis starting from a suitable chroman precursor. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as chiral ligands or enzymes to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to enhance efficiency and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-7-Hydroxychroman-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

Oxidation: Formation of 7-oxo-chroman-2-carboxylic acid.

Reduction: Formation of 7-hydroxychroman-2-methanol.

Substitution: Formation of various substituted chroman derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

(S)-7-Hydroxychroman-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antioxidant properties and effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of (S)-7-Hydroxychroman-2-carboxylic acid involves its interaction with various molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it can modulate signaling pathways involved in inflammation and cell survival, contributing to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Hydroxychroman-2-carboxylic acid: The racemic mixture of the compound.

7-Hydroxychroman-2-carboxamide: A derivative with an amide group instead of a carboxylic acid.

7-Hydroxychroman-2-methanol: A reduced form of the compound.

Uniqueness

(S)-7-Hydroxychroman-2-carboxylic acid is unique due to its specific chiral configuration, which can result in different biological activities compared to its racemic mixture or other derivatives. The (S)-enantiomer may exhibit higher potency or selectivity in certain applications, making it a valuable compound for research and development.

Activité Biologique

(S)-7-Hydroxychroman-2-carboxylic acid is a chiral compound belonging to the chroman class, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, including antioxidant properties, antimicrobial effects, and potential therapeutic applications.

This compound is characterized by a hydroxyl group at the 7-position and a carboxylic acid at the 2-position of the chroman structure. Its unique stereochemistry contributes to its biological activity, differentiating it from its racemic counterparts and other derivatives.

Antioxidant Activity

Research has highlighted the antioxidant properties of this compound. A study demonstrated that derivatives of this compound, particularly N-alkylamides, exhibited significant inhibition of lipid peroxidation in rat brain homogenates. The most potent derivatives showed three times more inhibition than Trolox, a well-known antioxidant . The mechanism underlying this activity is believed to involve free radical scavenging, which reduces oxidative stress—a key factor in various diseases.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In a series of studies, derivatives were tested against various bacterial strains. Notably, certain derivatives demonstrated high activity against Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and Bacillus subtilis . This suggests that modifications to the chroman structure can enhance antimicrobial efficacy, making it a promising candidate for further development in antimicrobial therapies.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antioxidant Mechanism : The compound may act as an electron donor, neutralizing free radicals and preventing cellular damage.

- Antimicrobial Mechanism : It may disrupt bacterial cell membranes or inhibit essential enzymatic pathways within microbial cells .

Therapeutic Applications

Given its biological activities, this compound is being explored for several therapeutic applications:

- Neuroprotective Effects : Due to its antioxidant properties, it may help protect neuronal cells from oxidative damage associated with neurodegenerative diseases.

- Anti-inflammatory Potential : Some studies suggest that this compound can modulate inflammatory pathways, indicating potential use in treating inflammatory conditions .

- Anticancer Properties : The ability to scavenge free radicals and inhibit cell proliferation positions it as a candidate for cancer therapy research .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Antioxidant, antimicrobial | Unique chiral configuration enhances activity |

| 7-Hydroxychroman-2-carboxylic acid | Lower potency compared to (S)-enantiomer | Racemic mixture may have reduced efficacy |

| 7-Hydroxychroman-2-carboxamide | Potentially similar activities | Amide group may alter solubility and bioactivity |

Case Studies and Research Findings

- Antioxidant Efficacy Study : Research indicated that N-alkylamides derived from this compound showed superior antioxidant activity compared to standard antioxidants like Trolox. This was measured through lipid peroxidation assays in vitro .

- Antimicrobial Testing : A series of derivatives were synthesized and tested against multiple bacterial strains, revealing significant antibacterial effects against Gram-positive bacteria. The findings suggest that structural modifications can lead to enhanced antimicrobial properties .

- Neuroprotective Research : Studies exploring the neuroprotective effects of this compound indicated its potential in reducing oxidative stress in neuronal models, providing a basis for further investigation in neurodegenerative disease contexts .

Propriétés

IUPAC Name |

(2S)-7-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-7-3-1-6-2-4-8(10(12)13)14-9(6)5-7/h1,3,5,8,11H,2,4H2,(H,12,13)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONJZGQBLPTNTD-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)O)OC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=C(C=C2)O)O[C@@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.